molecular formula C17H18N2O2S2 B12723394 3-(4-Morpholinylmethyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone CAS No. 86650-16-0

3-(4-Morpholinylmethyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone

Cat. No.: B12723394
CAS No.: 86650-16-0
M. Wt: 346.5 g/mol
InChI Key: YYZWIJATALWONG-DUEVJXGLSA-N
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Description

3-(4-Morpholinylmethyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with morpholinylmethyl and phenylpropenylidene substituents, contributes to its potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Morpholinylmethyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone typically involves the following steps:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with a haloketone under basic conditions.

    Introduction of Morpholinylmethyl Group: The morpholinylmethyl group can be introduced through a nucleophilic substitution reaction using morpholine and an appropriate alkylating agent.

    Addition of Phenylpropenylidene Group: The phenylpropenylidene group can be added via a condensation reaction between a benzaldehyde derivative and the thiazolidinone core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-Morpholinylmethyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the morpholinylmethyl and phenylpropenylidene groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis.

    Biology: For studying enzyme inhibition and protein interactions.

    Medicine: Potential therapeutic agent for treating infections, inflammation, and cancer.

    Industry: As a precursor for the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Morpholinylmethyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidinones: A broader class with diverse biological activities.

    Morpholine Derivatives: Compounds containing the morpholine ring, used in various pharmacological applications.

Uniqueness

3-(4-Morpholinylmethyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

86650-16-0

Molecular Formula

C17H18N2O2S2

Molecular Weight

346.5 g/mol

IUPAC Name

(5E)-3-(morpholin-4-ylmethyl)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H18N2O2S2/c20-16-15(8-4-7-14-5-2-1-3-6-14)23-17(22)19(16)13-18-9-11-21-12-10-18/h1-8H,9-13H2/b7-4+,15-8+

InChI Key

YYZWIJATALWONG-DUEVJXGLSA-N

Isomeric SMILES

C1COCCN1CN2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=S

Canonical SMILES

C1COCCN1CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S

Origin of Product

United States

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